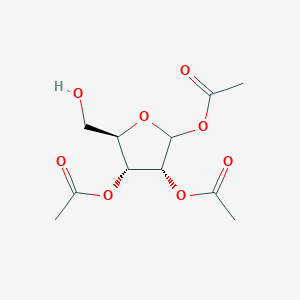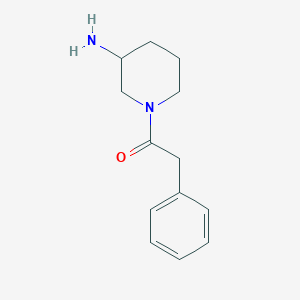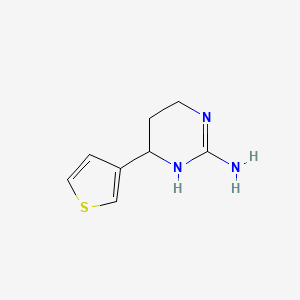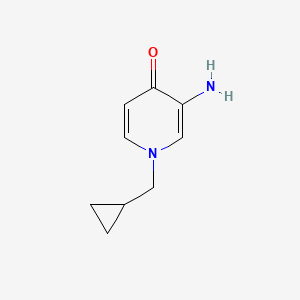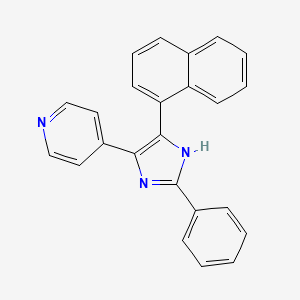
4-(4-(Naphthalen-1-yl)-2-phenyl-1H-imidazol-5-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(Naphthalen-1-yl)-2-phenyl-1H-imidazol-5-yl)pyridine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with an imidazole ring, which is further substituted with naphthalene and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Naphthalen-1-yl)-2-phenyl-1H-imidazol-5-yl)pyridine typically involves multi-step organic reactions. One common method starts with the condensation of 4-bromoacetophenone and 1-naphthaldehyde in the presence of a base such as sodium hydroxide to form a chalcone intermediate. This intermediate is then subjected to cyclization reactions to form the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.
化学反応の分析
Types of Reactions
4-(4-(Naphthalen-1-yl)-2-phenyl-1H-imidazol-5-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
科学的研究の応用
4-(4-(Naphthalen-1-yl)-2-phenyl-1H-imidazol-5-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 4-(4-(Naphthalen-1-yl)-2-phenyl-1H-imidazol-5-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
類似化合物との比較
Similar Compounds
4-(Naphthalen-1-yl)pyridine: A simpler analog with similar structural features but lacking the imidazole and phenyl groups.
2,6-Bis(4-bromophenyl)-4-(naphthalen-1-yl)pyridine: Another related compound used in the synthesis of advanced materials.
Uniqueness
4-(4-(Naphthalen-1-yl)-2-phenyl-1H-imidazol-5-yl)pyridine is unique due to its combination of structural elements, which confer specific chemical and biological properties. The presence of both naphthalene and phenyl groups, along with the imidazole ring, makes it a versatile compound for various applications.
特性
分子式 |
C24H17N3 |
|---|---|
分子量 |
347.4 g/mol |
IUPAC名 |
4-(5-naphthalen-1-yl-2-phenyl-1H-imidazol-4-yl)pyridine |
InChI |
InChI=1S/C24H17N3/c1-2-8-19(9-3-1)24-26-22(18-13-15-25-16-14-18)23(27-24)21-12-6-10-17-7-4-5-11-20(17)21/h1-16H,(H,26,27) |
InChIキー |
PFXGPRJWNUSPRY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC4=CC=CC=C43)C5=CC=NC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


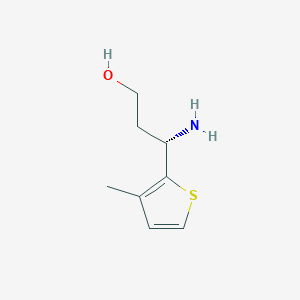
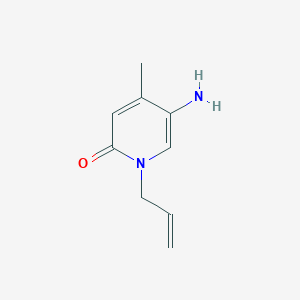
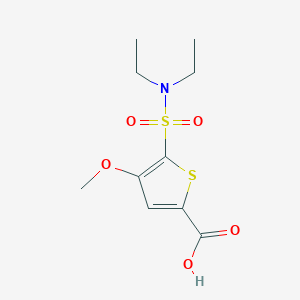
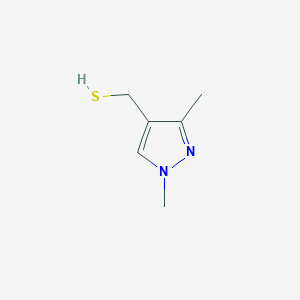
![4-[Methyl(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13078100.png)
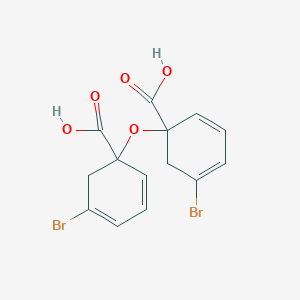

![1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13078113.png)
![(2-Ethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B13078126.png)
